molecular formula C10H10FNO3 B1204814 4-(3-Fluoroanilino)-4-oxobutanoic acid CAS No. 25589-40-6

4-(3-Fluoroanilino)-4-oxobutanoic acid

Cat. No.: B1204814
CAS No.: 25589-40-6
M. Wt: 211.19 g/mol
InChI Key: DEMYDUHFZZUBGL-UHFFFAOYSA-N
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Description

4-(3-fluoroanilino)-4-oxobutanoic acid is an anilide.

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

  • A study on a similar compound, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, revealed insights into its molecular structure, with a focus on the dihedral angles and the formation of a two-dimensional network in the crystal via hydrogen bonds (Nayak et al., 2013).

2. Synthesis and Crystal Structure Elucidation

  • Research on a derivative, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), focused on its efficient synthesis and confirmation of structure using single crystal X-ray diffraction (SC-XRD), revealing distinct molecular orientations and hydrogen bonding patterns (Ashfaq et al., 2021).

3. Vibrational and Molecular Spectroscopy Studies

  • A compound closely related to 4-(3-Fluoroanilino)-4-oxobutanoic acid underwent vibrational and molecular structure analysis using spectroscopy methods. The study highlighted hyper-conjugative interactions and charge delocalization, as well as the analysis of molecular orbital energies (Raju et al., 2015).

4. Antimicrobial Activity

  • Another study on Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, closely related to this compound, focused on its synthesis and evaluation of antifungal and antimicrobial susceptibilities, demonstrating potential pharmaceutical applications (Kumar et al., 2016).

5. Nonlinear Optical Studies

  • Research involving similar butanoic acid derivatives explored their potential in nonlinear optical applications, including vibrational spectral analysis and molecular docking studies, highlighting their biological activities and potential pharmaceutical importance (Vanasundari et al., 2018).

6. Apoptosis Induction and Cell Growth Inhibition

  • A study on 4-Methylthio-2-oxobutanoic acid (MTOB), a compound in the same family, revealed its ability to inhibit human cell line growth and induce apoptosis, providing insights into its potential therapeutic applications (Tang et al., 2006).

7. Organotin(IV) Derivatives for Medicinal Applications

  • Organotin (IV) derivatives of a compound similar to this compound were synthesized and characterized for potential medicinal applications, including antimicrobial activity and DNA interaction studies (Sirajuddin et al., 2019).

8. Psychotropic Activity Analysis

  • A derivative, 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, was studied for its psychotropic activity, revealing various effects and potential for new pharmaceutical substances (Pulina et al., 2022).

Properties

IUPAC Name

4-(3-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMYDUHFZZUBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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